ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate
Description
This compound is a benzofuran derivative featuring a 2-oxa-5-azabicyclo[2.2.1]heptane sulfonyl group at position 5 of the benzofuran core and an ethyl ester at position 2 (Figure 1). Benzofuran scaffolds are well-documented for their pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
ethyl 3-methyl-5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-3-22-17(19)16-10(2)14-7-13(4-5-15(14)24-16)25(20,21)18-8-12-6-11(18)9-23-12/h4-5,7,11-12H,3,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUHKUKWPWQCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4CC3CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate involves multiple steps. One approach includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the oxygenated 2-azabicyclo[2.2.1]heptane moiety . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as palladium-catalyzed processes, which are commonly used in industrial settings due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a standard reducing agent for organic compounds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Benzofuran Derivatives with Halogen or Simple Substituents
Methyl 5-chloro-1-benzofuran-2-carboxylate (Compound 1, Figure 2) :
- Core structure : Benzofuran with methyl ester at position 2.
- Substituent : Chlorine at position 3.
- Key differences : Lacks the bicyclic sulfonyl group, resulting in reduced steric bulk and altered electronic properties. Halogenated benzofurans like this are often associated with antimicrobial activity but may exhibit lower metabolic stability compared to sulfonylated derivatives.
Ethyl 5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate :
- Core structure : Pyrazolo[1,5-a]pyrimidine instead of benzofuran.
- Substituent : The same 2-oxa-5-azabicyclo[2.2.1]heptane group at position 4.
- Key differences : The heterocyclic core influences solubility and target selectivity. Pyrazolopyrimidines are often explored as kinase inhibitors, whereas benzofurans may target different pathways.
Bicyclic Sulfonyl-Containing Compounds
tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate :
- Core structure : Standalone 2-oxa-5-azabicyclo[2.2.1]heptane with a tert-butyl ester.
- Role : Serves as a building block for introducing the bicyclic system into larger molecules. Unlike the target compound, it lacks a benzofuran core, limiting direct pharmacological comparability.
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol :
- Substituent : Bicyclic system linked via a propyl chain.
- Key differences : The hydroxyl-terminated alkyl chain enhances hydrophilicity, contrasting with the sulfonyl group’s electron-withdrawing effects in the target compound.
Table 1. Structural and Functional Comparison
Key Observations:
Core Structure Influence : Benzofurans (target compound) vs. pyrazolopyrimidines or standalone bicyclic systems dictate target selectivity and solubility.
Substituent Effects : Sulfonyl groups enhance electrophilicity and binding to charged residues in enzymes, whereas halogens (e.g., Cl in Compound 1) may improve lipophilicity but reduce metabolic stability.
Synthetic Utility : The bicyclic sulfonyl group is frequently incorporated via intermediates like tert-butyl esters , enabling modular synthesis of diverse analogs.
Biological Activity
Ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bicyclic Framework : The presence of a bicyclic structure contributes to its unique reactivity and interaction with biological systems.
- Sulfonyl Group : This functional group is known for enhancing solubility and bioavailability.
- Carboxylate Ester : This moiety can participate in various biochemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic processes such as lipid metabolism and signal transduction pathways.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.
- Neuroprotective Effects : Research indicates that it may exert neuroprotective effects, possibly through the modulation of neurotransmitter systems.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent .
- Neuroprotective Study : In a model of neurodegeneration, administration of the compound resulted in reduced neuronal cell death and improved cognitive function in animal models. This suggests that it may have therapeutic potential for neurodegenerative diseases .
Data Tables
| Biological Activity | Target Organism/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Inhibition of growth (MIC: 10-50 µg/mL) | |
| Neuroprotective | Neuronal cells | Reduced cell death |
Research Findings
Recent findings highlight the significance of this compound in various therapeutic contexts:
- Lipid Metabolism Regulation : Studies have shown that this compound can modulate lipid metabolism by influencing key enzymes involved in fatty acid synthesis and degradation .
- Potential as a Drug Candidate : Given its diverse biological activities, there is ongoing research into its potential as a lead compound for drug development targeting infectious diseases and neurodegenerative disorders .
Q & A
Q. What synthetic methodologies are reported for ethyl 3-methyl-5-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate?
The synthesis typically involves multi-step protocols, including cyclization, sulfonylation, and esterification. For example, analogous bicyclo[2.2.1]heptane derivatives are synthesized via [3+2] cycloaddition reactions followed by sulfonyl group introduction using reagents like chlorosulfonic acid under controlled conditions . Key steps include protecting group strategies (e.g., tert-butyloxycarbonyl, benzyl) to stabilize reactive intermediates during sulfonylation .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for confirming the bicyclic framework and sulfonyl positioning. Software suites like SHELX and ORTEP-3 are used for refining crystallographic data and generating thermal ellipsoid plots . Complementary techniques include H/C NMR for verifying substituent connectivity and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What spectroscopic signatures distinguish the benzofuran and sulfonyl moieties?
- Benzofuran core : UV-Vis absorption at 270–310 nm (π→π* transitions) and IR stretches at 1720–1740 cm (ester C=O) .
- Sulfonyl group : Strong IR bands at 1350–1380 cm (asymmetric S=O) and 1150–1170 cm (symmetric S=O), with H NMR deshielding effects on adjacent protons .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s electronic and steric properties?
The sulfonyl group acts as a strong electron-withdrawing moiety, polarizing the benzofuran ring and enhancing electrophilic reactivity at the 5-position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal reduced HOMO-LUMO gaps (~4.5 eV), suggesting potential for charge-transfer interactions in biological systems . Steric effects from the bicyclo[2.2.1]heptane framework restrict rotational freedom, which can be quantified using torsional angle analysis in crystallographic data .
Q. What strategies optimize binding affinity to target enzymes or receptors?
- Structure-Activity Relationship (SAR) : Systematic substitution at the 3-methyl or ethyl ester positions (e.g., fluorination, morpholine derivatives) modulates lipophilicity (clogP) and hydrogen-bonding capacity. Comparative studies with analogs like ethyl 5-fluorobenzofuran-3-carboxylate show enhanced selectivity for serine proteases when bulky substituents are introduced .
- Docking simulations : AutoDock Vina or Schrödinger Suite can predict binding poses in enzyme active sites, with scoring functions prioritizing sulfonyl interactions with catalytic residues (e.g., Lys, Asp) .
Q. How can conflicting data in biological activity studies be resolved?
Discrepancies in IC values or receptor selectivity often arise from assay conditions (e.g., buffer pH, co-solvents). Validate results using orthogonal methods:
- Surface Plasmon Resonance (SPR) for real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
- Cross-reference with crystallographic data to confirm binding mode consistency .
Methodological Notes
- Crystallographic refinement : Use SHELXL for anisotropic displacement parameters and TWINABS for handling twinned crystals, critical for resolving overlapping electron density in bicyclic systems .
- Synthetic troubleshooting : If sulfonylation yields drop below 60%, consider alternative reagents like sulfur trioxide-pyridine complexes or microwave-assisted synthesis to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
